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Compound of Interest

2,3"-Dichloro-4'-
Compound Name:
fluorobenzophenone

Cat. No.: B1358994

Disclaimer: Publicly available experimental spectroscopic data for 2,3'-Dichloro-4'-
fluorobenzophenone is limited. The data presented in this document are predicted values
based on established spectroscopic principles and data from structurally analogous
halogenated benzophenones. This guide is intended for research and informational purposes.

Introduction

2,3'-Dichloro-4'-fluorobenzophenone is a halogenated aromatic ketone. The benzophenone
scaffold is a core structure in many photosensitive molecules and pharmaceutical compounds.
The specific substitution pattern of two chlorine atoms and a fluorine atom on the phenyl rings
is expected to significantly influence its electronic properties, reactivity, and spectroscopic
characteristics. This technical guide provides a detailed overview of the predicted
spectroscopic properties of 2,3'-Dichloro-4'-fluorobenzophenone and outlines standard
experimental protocols for their determination. This information is valuable for researchers in
medicinal chemistry, materials science, and drug development for the identification and
characterization of this compound and its derivatives.

Predicted Spectroscopic Data

The following sections summarize the anticipated spectroscopic data for 2,3'-Dichloro-4'-
fluorobenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.[1] The predicted chemical shifts are influenced by the electron-withdrawing effects of

the chlorine, fluorine, and carbonyl groups.

Table 1: Predicted *H NMR Spectroscopic Data

S Predicted Chemical Predicted Predicted Coupling
rotons

Shift (6, ppm) Multiplicity Constant (J, Hz)
H-3, H-4, H-5, H-6 7.30-7.60 Multiplet
H-2', H-5', H-6' 7.65-7.85 Multiplet

Solvent: CDCls, Reference: TMS at 0.00 ppm.

Table 2: Predicted 3C NMR Spectroscopic Data

Carbon Atom Predicted Chemical Shift (6, ppm)
C=0 194.0 - 196.0

C-4' (C-F) 163.0 - 167.0 (d, 1JCF = 250 Hz)
Aromatic C-ClI 130.0-138.0

Quaternary Aromatic C 135.0 - 140.0

Aromatic C-H 125.0-134.0

Solvent: CDCIs, Reference: CDCls at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies
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Predicted Wavenumber

Functional Group Intensity
(cm™)

Aromatic C-H Stretch 3100 - 3000 Medium

C=0 (Carbonyl) Stretch 1670 - 1650 Strong

Aromatic C=C Stretch 1600 - 1450 Medium-Strong

C-F Stretch 1250 - 1150 Strong

C-ClI Stretch 850 - 750 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling determination of the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data

Parameter Predicted Value Notes
Molecular Formula C13HsCl2FO
Molecular Weight 269.10 g/mol

Base peak corresponding to
[M]+ m/z 268 )

35Clz isotope
[M+2]+ m/z 270 Relative intensity ~65% of [M]+
[M+4]+ m/z 272 Relative intensity ~10% of [M]+

Key Fragments

m/z 233, 173, 139, 111

[M-CI]+, [C7H4CIFO]+,
[C7H4CI]+, [CeHaCI]+

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.

Substituted benzophenones typically exhibit two main absorption bands.[2][3]
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Table 5: Predicted UV-Visible Absorption Maxima

Transition Predicted Amax (nm) Solvent
- T 250 - 265 Ethanol
n-m 330 - 350 Hexane

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Sample Preparation and Analysis

This protocol outlines the standard procedure for acquiring *H and *C NMR spectra.[4][5]
e Sample Preparation:

o Accurately weigh 5-10 mg of 2,3'-Dichloro-4'-fluorobenzophenone for *H NMR (or 20-50
mg for 33C NMR) into a clean, dry vial.[4]

o Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) to the vial.[5]
o Ensure the sample is fully dissolved, using gentle vortexing if necessary.

o Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring no
solid particles are transferred.[5] The solution height should be approximately 4-5 cm.[4]

o Data Acquisition:
o Wipe the outside of the NMR tube clean before inserting it into the spinner turbine.
o Place the sample into the NMR spectrometer.

o The instrument's software is used to lock onto the deuterium signal of the solvent and to
shim the magnetic field for homogeneity.

o Acquire the *H spectrum, followed by the 13C spectrum. Standard pulse programs are used
for data collection.
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IR Sample Preparation and Analysis

This protocol describes the thin solid film method for obtaining an IR spectrum of a solid
compound.[6]

e Sample Preparation:
o Place a small amount (approx. 10-20 mg) of the solid sample into a clean vial.

o Add a few drops of a volatile solvent, such as methylene chloride or acetone, to
completely dissolve the solid.[6]

o Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt
plate (e.g., KBr or NaCl).[6]

o Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the
plate.[6]

o Data Acquisition:

[¢]

Place the salt plate into the sample holder of the FTIR spectrometer.

[¢]

Acquire a background spectrum of the empty instrument.

[e]

Acquire the sample spectrum over the range of 4000-400 cm~1.[7]

o

Process the data to obtain the final transmittance or absorbance spectrum.

UV-Vis Sample Preparation and Analysis

This protocol details the standard procedure for solution-phase UV-Vis spectroscopy.[8]
e Sample Preparation:

o Prepare a stock solution of 2,3'-Dichloro-4'-fluorobenzophenone of a known
concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol or hexane).

o From the stock solution, prepare a dilute solution (typically in the 10~# to 10~> M range) to
ensure the absorbance falls within the linear range of the instrument (ideally < 1.5 AU).
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o Data Acquisition:

o Use a pair of matched quartz cuvettes. Fill one cuvette with the pure solvent to serve as
the blank.

o Fill the second cuvette with the sample solution.
o Place the cuvettes in the spectrophotometer.
o First, record a baseline spectrum with the blank.

o Then, measure the absorbance spectrum of the sample over a specified range (e.g., 200-
600 nm).

o ldentify the wavelengths of maximum absorbance (Amax).

Mass Spectrometry Analysis

This protocol outlines a general procedure using Gas Chromatography-Mass Spectrometry
(GC-MS) with Electron lonization (EI).

e Sample Preparation:

o Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like
dichloromethane or ethyl acetate.

o Data Acquisition:
o Inject a small volume (e.g., 1 pL) of the solution into the GC-MS system.
o The sample is vaporized and separated on the GC column.

o As the compound elutes from the column, it enters the ion source of the mass

spectrometer.
o The molecules are ionized by a high-energy electron beam (typically 70 eV for El).

o The resulting molecular ion and fragment ions are separated by the mass analyzer based
on their mass-to-charge ratio (m/z).
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o A mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent
spectroscopic characterization of a substituted benzophenone like 2,3'-Dichloro-4'-
fluorobenzophenone.[9][10]
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Caption: General workflow for synthesis and spectroscopic characterization.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1358994?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This diagram outlines the logical progression from starting materials to a structurally confirmed
final product.[9][11] The process begins with synthesis and purification, followed by a suite of
spectroscopic analyses to verify the compound's identity, structure, and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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